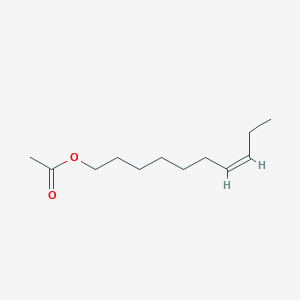

7Z-Decenyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

[(Z)-dec-7-enyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3/b5-4- |

InChI Key |

DEOHUYGDZACDBU-PLNGDYQASA-N |

Isomeric SMILES |

CC/C=C\CCCCCCOC(=O)C |

Canonical SMILES |

CCC=CCCCCCCOC(=O)C |

Origin of Product |

United States |

The Identification and Characterization of Z 7 Decenyl Acetate As an Insect Semiochemical

Biosynthetic Pathways and Enzymology of Unsaturated Acetate Pheromones

De Novo Fatty Acid Synthesis and Elongation Processes

The foundational step in the biosynthesis of many Lepidopteran sex pheromones is the de novo synthesis of fatty acids, originating from acetyl-CoA. This process is initiated by acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid biosynthesis google.com. Fatty acid synthase (FAS) then utilizes malonyl-CoA to elongate the carbon chain, primarily producing saturated fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0) google.com. Following this initial synthesis, fatty acid elongation, mediated by fatty acyl elongases (ELOs), can further extend these saturated fatty acid chains, generating longer saturated precursors that may be utilized in subsequent pheromone synthesis steps google.com.

Desaturase Enzymes: Specificity and Function in Introducing Double Bonds

Desaturase enzymes (FADs) are pivotal in the synthesis of unsaturated fatty acids, introducing double bonds at specific positions within the fatty acyl chain. This process is critical for creating the structural diversity observed in insect pheromones.

Delta-9 desaturases are commonly involved in introducing a double bond at the Δ9 position of saturated fatty acids, such as the conversion of palmitic acid (C16:0) to (Z)-9-hexadecenoic acid researchgate.net. Similarly, delta-11 desaturases play a role in introducing double bonds at the Δ11 position, for instance, by desaturating stearic acid (C18:0) to (Z)-11-octadecenoic acid researchgate.net. These unsaturated fatty acids serve as direct precursors or intermediates for various pheromone components. In some species, Δ11 desaturases have been shown to be involved in elongating precursors and subsequently chain-shortening them to form pheromone skeletons google.comresearchgate.net. Research has also identified Δ9 desaturases in the production of specific fatty acyl precursors used in pheromone biosynthesis researchgate.net.

The introduction of a double bond at the ω7 position of a fatty acid chain is crucial for the biosynthesis of pheromones with a double bond at this specific location, such as (Z)-7-Decenyl acetate (B1210297). While direct evidence for ω7-desaturation specifically in the biosynthesis of 7Z-Decenyl acetate is limited in the provided literature, studies on related unsaturated acetate pheromones offer insights. For example, experiments using deuterated fatty acids have indicated that (Z)-5-12:OAc, a C12 acetate pheromone, is biosynthesized via ω7-desaturation (ω7-DS) of C16 and C18 acyl precursors in certain Plusiinae moths nih.govfrontiersin.org. This mechanism involves introducing a double bond at the seventh carbon atom from the methyl end of the fatty acid chain. For a C10 fatty acid precursor, an ω7-desaturation would result in a double bond at the 7th carbon position from the carboxyl end, aligning with the structure of this compound google.com.

Acetyltransferase Activity in Terminal Pheromone Formation

The final step in the synthesis of acetate pheromones involves the acetylation of the corresponding fatty alcohol. This reaction is catalyzed by acetyltransferases (FATs), which transfer an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol researchgate.net. While the existence and function of acetyltransferases in pheromone biosynthesis are recognized, specific insect-derived fatty alcohol acetyltransferases responsible for producing straight-chain acetate pheromones have not been definitively identified in all cases researchgate.net. In some instances, efforts have explored the use of plant-derived acetyltransferases for this purpose researchgate.net.

β-Oxidation and Chain Shortening Mechanisms in Pheromone Production

Modified β-oxidation pathways are essential for shortening fatty acid chains to produce pheromone precursors of specific lengths. Following desaturation, these pathways can modify the chain length, often preparing the molecule for subsequent reduction and acetylation steps google.comresearchgate.net. For instance, unsaturated fatty acyl intermediates can undergo chain shortening via β-oxidation to yield shorter unsaturated fatty acids, which are then further processed into pheromones researchgate.netnih.govfrontiersin.orgresearchgate.net. The specific β-oxidation systems employed can vary between different insect species, contributing to the diversity of pheromone structures nih.govfrontiersin.org.

Comparative Biosynthesis Across Lepidopteran Species

Significant variations exist in the precise enzymatic machinery and substrate specificities across different Lepidopteran species, leading to the production of diverse pheromone blends. Studies comparing desaturase activities, such as the evolutionary relationships between desaturases in Helicoverpa species, highlight these differences researchgate.net. Furthermore, comparisons of β-oxidation systems and the specific desaturation patterns (e.g., ω7-desaturation in Plusia festucae) reveal how different species adapt these core pathways to generate their unique pheromone profiles researchgate.netnih.govfrontiersin.org. The combination of these enzymes dictates the species-specific pheromone composition google.com.

Neuroethological Mechanisms of Pheromone Detection and Signal Transduction

Olfactory Receptor Neuron (ORN) Architecture and Electrophysiology

Olfactory receptor neurons, housed within hair-like structures called sensilla on the insect antenna, are the primary detectors of airborne chemical cues. Their architecture and the electrical activity they generate are fundamental to pheromone signaling.

Single Sensillum Recording (SSR) for Receptor Cell Response Profiling

Single sensillum recording (SSR) is a critical electrophysiological technique that allows researchers to isolate and record the electrical activity of individual OSNs within a sensillum. This method has been instrumental in identifying distinct classes of OSNs, each tuned to specific pheromone components. For example, in studies on the turnip moth, Agrotis segetum, SSR has revealed specific receptor neurons that respond to components such as (Z)-5-decenyl acetate (B1210297), (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate plos.orgoup.comresearchgate.netfrontiersin.org. These recordings provide detailed insights into the sensitivity and selectivity of individual neurons, demonstrating how different chemical structures are discriminated at the cellular level. Furthermore, SSR studies have established a quantitative relationship between the firing rate of these receptor cells and behavioral outcomes, such as upwind flight, highlighting the direct link between neural activation and behavioral responses usda.gov.

Pheromone Receptor (PR) Gene Families and Their Expression Profiles

The molecular basis for pheromone detection lies within pheromone receptors (PRs), a class of G protein-coupled receptors (GPCRs) expressed on the OSN dendrites. Understanding the gene families encoding these receptors and their expression patterns is key to deciphering ligand specificity.

Ligand Specificity of Identified Pheromone Receptors for Acetate Compounds

Functional characterization of PR genes, often conducted using heterologous expression systems like Xenopus laevis oocytes or Drosophila olfactory neurons, has successfully identified specific receptors tuned to distinct acetate pheromone components plos.orgfrontiersin.org. For example, in Agrotis segetum, the receptor AsegOR4 has been identified as specifically responsive to (Z)-7-dodecenyl acetate plos.orgfrontiersin.orgnih.gov. These investigations reveal a high degree of ligand specificity, where a particular PR may exhibit strong activation by one acetate compound while showing minimal or no response to others, or even to molecules that act as behavioral antagonists plos.orgresearchgate.netfrontiersin.orgnih.gov. This precise tuning is vital for insects to differentiate between closely related chemical structures within a complex pheromone blend.

Molecular Mechanisms of Ligand-Receptor Interaction

The initial step in pheromone signal transduction involves the binding of the pheromone molecule to its cognate PR. This binding event triggers a conformational change in the receptor, initiating a cascade of intracellular signaling events, typically involving G proteins and second messenger systems, which ultimately leads to the generation of an electrical signal (action potential) nih.govoup.comresearchgate.net. Pheromone-binding proteins (PBPs), found in the sensillar lymph, play a crucial role in this process by solubilizing and transporting hydrophobic pheromones to the receptor, potentially modulating their interaction with the receptor complex nih.govoup.comresearchgate.netcsic.es. Research suggests that PBPs can undergo pH-dependent conformational changes that are critical for efficient pheromone uptake, transport, and release at the receptor site oup.comresearchgate.net. The detailed understanding of binding affinities, kinetic parameters, and specific interaction sites remains an active area of research, employing biochemical assays, structural biology, and electrophysiological techniques oup.comnih.govoup.comresearchgate.net.

Central Nervous System (CNS) Processing of Pheromone Information

Upon activation, OSNs transmit signals to the antennal lobe, the primary olfactory processing center in the insect brain. Here, signals from various OSNs are integrated and processed, creating neural representations of odor stimuli that are subsequently relayed to higher brain centers for behavioral decision-making.

Studies on moths like Agrotis segetum have demonstrated that neurons within the antennal lobe are capable of resolving pulsed pheromone signals, indicating that the temporal dynamics of pheromone plumes are encoded and processed physiology.orgphysiology.org. Different neurons in the antennal lobe exhibit specific response patterns to individual pheromone components, and these responses can be modulated by the presence of other compounds, including plant volatiles oup.comresearchgate.netcsic.esphysiology.orgresearchgate.net. For example, plant odors can sometimes reduce pheromone sensitivity or alter response ratios, potentially enhancing the temporal resolution of pheromone detection csic.esresearchgate.net. The integration of information from multiple OSNs, each sensitive to a specific pheromone component, enables the discrimination of complex pheromone blends, which is essential for species recognition and for avoiding confusion with signals from other species oup.comfrontiersin.orgoup.com. Ultimately, the intricate neural circuits within the CNS translate these olfactory inputs into appropriate behavioral outputs, such as directed flight towards a pheromone source.

Behavioral Ecology of Insect Responses to Z 7 Decenyl Acetate and Pheromone Blends

Mate Location and Reproductive Behavior Mediation

Sex pheromones are chemical signals produced by one sex of an insect species to elicit a behavioral or physiological response in the other sex, typically leading to mating. (Z)-7-Decenyl acetate (B1210297) functions as an attractant, guiding males towards females by forming an airborne trail that they follow medchemexpress.comgoogle.com. This directed movement is a critical step in the reproductive process, ensuring that males can find receptive females for successful mating. The species-specificity of these pheromones ensures that insects are attracted to partners of their own kind, preventing hybridization and maintaining genetic integrity google.com.

Species-Specific Pheromone Blends and Their Compositional Variations

Insect pheromones are rarely single compounds; instead, they often consist of complex blends of several structurally related chemicals. The precise composition and ratios of these components are critical for species recognition and the specificity of the attractant signal moa.gov.twgoogle.com. (Z)-7-Decenyl acetate is one such compound that contributes to the intricate chemical language of insect communication.

The efficacy of (Z)-7-Decenyl acetate in attracting insects is often modulated by the presence of structurally similar compounds, known as analogues. For the black cutworm (Agrotis ipsilon), blends involving (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate have been extensively studied, with specific ratios such as 5:1 and 3:1 reported for the latter pair moa.gov.tw. The inclusion or exclusion of compounds like (Z)-7-Dodecenyl Acetate and cis-5-Decenyl acetate (also referred to as (Z)-5-Decenyl Acetate) alongside (Z)-7-Decenyl acetate can profoundly alter the attraction profile google.commoa.gov.twgoogleapis.com. These analogues can either enhance the primary attractant's signal or, if present in incorrect proportions, can lead to reduced attraction or even deterrence.

Table 1: Pheromone Blend Components and Reported Ratios for Agrotis ipsilon

| Insect Species | Pheromone Component 1 | Pheromone Component 2 | Pheromone Component 3 | Reported Ratio (Component 1 : Component 2) | Reported Ratio (Component 2 : Component 3) | Reference |

| Agrotis ipsilon | (Z)-7-Decenyl Acetate | (Z)-7-Dodecenyl Acetate | N/A | 1:9 | N/A | moa.gov.tw |

| Agrotis ipsilon | N/A | (Z)-7-Dodecenyl Acetate | (Z)-9-Tetradecenyl Acetate | N/A | 5:1 | moa.gov.tw |

| Agrotis ipsilon | N/A | (Z)-7-Dodecenyl Acetate | (Z)-9-Tetradecenyl Acetate | N/A | 3:1 | moa.gov.tw |

Synergistic and Antagonistic Interactions within Pheromone Blends

The behavioral response of insects to pheromone blends is a complex interplay of chemical signals, where components can exhibit synergistic or antagonistic effects. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects, leading to enhanced attraction. Conversely, antagonism occurs when one compound reduces the attraction elicited by another. Research indicates that pheromone compositions can be formulated with other active agents to achieve synergistic effects, thereby increasing their effectiveness in pest management google.combirac.nic.in. The precise ratios of components like (Z)-7-Decenyl acetate and its analogues are crucial for optimizing attraction; deviations from these optimal ratios can lead to reduced or altered behavioral outcomes, demonstrating antagonistic interactions moa.gov.tw.

Field Efficacy Studies in Characterizing Behavioral Responses

The practical application and effectiveness of pheromone blends, including those containing (Z)-7-Decenyl acetate, are rigorously evaluated through field efficacy studies. These studies aim to quantify the behavioral responses of target insects under natural or semi-natural conditions, providing data essential for developing pest control strategies. Such research helps in understanding how pheromones function in real-world scenarios, informing the design of traps, mating disruption dispensers, and other semiochemical-based management tools birac.nic.inslideplayer.com.

Wind tunnel assays are a cornerstone in the study of insect olfaction and behavior, allowing for controlled observation of responses to airborne chemical cues google.combirac.nic.in. These experiments simulate natural conditions, enabling researchers to precisely measure parameters such as the percentage of males that orient towards a pheromone source, the speed of their approach, and their success in locating the simulated female. By presenting specific blends containing (Z)-7-Decenyl acetate and its analogues in a controlled airflow, scientists can dissect the contributions of each component and identify optimal ratios that maximize attraction or disruption, thereby characterizing the detailed behavioral responses mediated by these semiochemicals google.combirac.nic.in.

Synthetic Methodologies for Z 7 Decenyl Acetate and Analogues in Chemical Research

Classical Organic Synthesis Approaches to Alkenyl Acetates

Traditional organic synthesis remains a cornerstone for the production of (Z)-7-decenyl acetate (B1210297) and other alkenyl acetates. These methods offer precise control over the molecular structure, allowing for the targeted synthesis of specific isomers.

The critical step in the synthesis of (Z)-7-decenyl acetate is the stereoselective formation of the (Z)-double bond. The Wittig reaction is a widely employed method for this transformation. wikipedia.orgorganic-chemistry.orglumenlearning.com This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. wikipedia.orgmasterorganicchemistry.com For the synthesis of (Z)-alkenes like (Z)-7-decenyl acetate, non-stabilized ylides are typically used, as they predominantly yield the desired cis-isomer. organic-chemistry.orglibretexts.org The reaction of an appropriate n-alkanal with an ω-hydroxyalkyltriphenylphosphonium ylide can produce the corresponding (Z)-alkenol with high geometrical purity (often exceeding 90%), which is then acetylated. tandfonline.com

The general scheme for a Wittig reaction to produce a (Z)-alkenol precursor is as follows:

Ylide Formation: An alkyltriphenylphosphonium halide is treated with a strong base (e.g., sodium methylsulfinylcarbanion) to generate the nucleophilic ylide.

Olefination: The ylide reacts with an aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate which then decomposes to the (Z)-alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

| Reactant 1 (Ylide Precursor) | Reactant 2 (Aldehyde) | Base | Predominant Product |

| (ω-hydroxyalkyl)triphenylphosphonium bromide | n-alkanal | Sodium methylsulfinylcarbanion | (Z)-alken-1-ol |

| (ω-acetoxyalkyl)triphenylphosphonium bromide | n-alkanal | Sodium hydride | (Z)-alken-1-yl acetate |

Another classical and effective strategy for constructing the carbon backbone and introducing the unsaturation is through acetylene (B1199291) coupling reactions. google.com This methodology often involves the alkylation of an acetylide anion. For instance, a terminal alkyne can be deprotonated with a strong base to form a nucleophilic acetylide, which then reacts with an alkyl halide. The resulting internal alkyne can subsequently be stereoselectively reduced to the (Z)-alkene using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This approach provides excellent control over the position and geometry of the double bond.

Once the precursor alcohol, (Z)-7-decen-1-ol, has been synthesized, the final step is the introduction of the acetate group. This is typically achieved through esterification. A common and straightforward method involves the reaction of the alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine. scielo.br This reaction is generally efficient and proceeds under mild conditions.

Alternative and more modern approaches have been developed to improve chemoselectivity and reduce the use of corrosive reagents. One such method employs ethyl acetate as both the solvent and the acetyl donor, catalyzed by a tetranuclear zinc cluster. This system allows for the highly chemoselective acetylation of alcohols, even in the presence of other nucleophilic groups, under neutral and mild refluxing conditions. organic-chemistry.org Another efficient method uses silica (B1680970) sulfate (B86663) as a solid acid catalyst for the acetylation of alcohols and phenols with acetic anhydride, often proceeding at room temperature with excellent yields. researchgate.net

| Acetylating Agent | Catalyst/Base | Conditions | Key Features |

| Acetic Anhydride | Pyridine | 80-90 °C | Standard, efficient procedure. scielo.br |

| Ethyl Acetate | Tetranuclear Zinc Cluster | Reflux in EtOAc | Highly chemoselective, mild, environmentally benign. organic-chemistry.org |

| Acetic Anhydride | Silica Sulfate | Room Temperature or Reflux | Rapid, efficient, uses a solid acid catalyst. researchgate.net |

Enantioselective Synthesis and Chiral Resolution Techniques

While (Z)-7-decenyl acetate itself is not a chiral molecule, many insect pheromones are chiral, and their biological activity is often dependent on a specific enantiomer. mdpi.com The synthesis of chiral analogues of (Z)-7-decenyl acetate, such as those with methyl branching, requires enantioselective methods.

Enantioselective synthesis aims to create a specific enantiomer directly. A common strategy involves the use of chiral synthons, which are readily available, enantiomerically pure starting materials. nih.gov For example, both enantiomers of citronellol (B86348) and propylene (B89431) oxide are commercially available and serve as versatile starting points for the synthesis of various methyl-branched pheromones. nih.gov Another powerful technique is the use of chiral auxiliaries, such as Evans' oxazolidinones. These auxiliaries can be temporarily incorporated into the molecule to direct a stereoselective reaction, such as an alkylation, and are then removed to yield the enantiomerically enriched product. mdpi.com

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. nih.gov A prevalent method is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. nih.gov These diastereomers have different physical properties and can often be separated by techniques like crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers. However, a significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

Biocatalytic and Biotechnological Production Routes

In recent years, there has been a growing interest in developing sustainable and cost-effective methods for producing insect pheromones. Biocatalytic and biotechnological approaches, particularly using engineered microorganisms, offer a promising alternative to traditional chemical synthesis. lu.se

Metabolically engineered microorganisms, especially the oleaginous yeast Yarrowia lipolytica, have emerged as effective cell factories for the production of moth sex pheromones and their precursors. lu.senih.govbiorxiv.orgresearchgate.net This yeast is particularly suitable due to its natural ability to accumulate large amounts of lipids, which are the precursors for the biosynthesis of many lepidopteran pheromones. lu.se

The production of pheromones like (Z)-7-decenyl acetate analogues in yeast involves reconstructing the biosynthetic pathway from the insect in the microbial host. nih.govlu.se This typically includes:

Introduction of Insect Genes: Key genes from the moth's pheromone biosynthesis pathway, such as those encoding for specific fatty acyl-CoA desaturases and fatty-acyl reductases (FARs), are introduced into the yeast genome. nih.govlu.se

Metabolic Engineering: The yeast's native metabolism is engineered to enhance the flux towards the desired pheromone precursors. This can involve upregulating fatty acid synthesis, downregulating competing pathways like storage lipid accumulation (e.g., triacylglycerols), and preventing the degradation of the fatty alcohol products. nih.govresearchgate.net

Researchers have successfully engineered Y. lipolytica to produce various C10-C18 unsaturated fatty alcohols, which are common pheromone components or their immediate precursors. dtu.dk For instance, the production of (Z)-tetradec-9-en-1-yl acetate, a pheromone component of the fall armyworm, has been demonstrated in engineered yeast. nih.govresearchgate.net

The biosynthesis of lepidopteran sex pheromones in their native hosts is an enzymatic cascade that provides a blueprint for biotechnological production. nih.gov The pathway generally starts from common fatty acids, such as palmitic acid or stearic acid, which are products of the fatty acid synthase (FAS) complex. nih.gov

The key enzymatic steps that create the specific structure of the pheromone precursor include:

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at a precise position and with a specific stereochemistry (e.g., Z) into the saturated fatty acyl-CoA chain. lu.senih.gov The diversity of these enzymes across different moth species is a primary reason for the vast array of pheromone structures.

Chain Shortening: In many cases, the fatty acyl-CoA precursor is chain-shortened by one or more cycles of peroxisomal β-oxidation to achieve the correct chain length. dtu.dk

Reduction: A fatty-acyl reductase (FAR) reduces the fatty acyl-CoA to the corresponding fatty alcohol. nih.gov This alcohol can be a pheromone component itself or a precursor.

Acetylation: If the final pheromone is an acetate ester, an acetyltransferase would be required to convert the fatty alcohol into the final product, although this step is often performed chemically after the precursor is produced via fermentation.

By identifying and functionally characterizing these enzymes from various moth species, researchers can select the appropriate set of genes to assemble a synthetic pathway in a microbial host for the targeted production of specific pheromone precursors. lu.selu.se

Structure Activity Relationship Sar Studies of Alkenyl Acetate Pheromones

Impact of Alkene Chain Length on Olfactory Responses

The length of the hydrocarbon chain is a critical determinant of the biological activity of alkenyl acetate (B1210297) pheromones. The majority of these pheromone components identified in noctuid moths are straight-chain molecules with an even number of carbon atoms, typically ranging from 10 to 16 carbons. nih.gov This specific range suggests an evolutionary optimization for factors such as volatility, binding affinity, and species specificity.

Studies on analogs of decenyl acetates have demonstrated that both shortening and elongating the carbon chain can significantly impact the response of olfactory receptor neurons (ORNs). For instance, research on (Z)-5-decenyl acetate, a structural isomer of 7Z-decenyl acetate, has shown that the terminal alkyl chain is crucial for a productive interaction with the receptor. This part of the molecule is thought to fit into a specific hydrophobic pocket within the receptor protein. researchgate.net Altering the chain length can lead to a suboptimal fit, thereby reducing or eliminating the biological response.

When comparing the activity of compounds with different chain lengths, it is also essential to consider their physical properties, such as volatility. Shorter-chain acetates are more volatile than their longer-chain counterparts. This difference in volatility can affect the concentration of the pheromone that reaches the insect's antenna in field or laboratory bioassays, which must be accounted for when interpreting electrophysiological or behavioral data. researchgate.net

The following table summarizes the general trend observed in SAR studies regarding the effect of chain length on the activity of alkenyl acetate pheromones in certain moth species.

| Chain Length (Number of Carbons) | General Olfactory Response | Rationale |

| < 10 | Often reduced or no activity | Suboptimal fit in the receptor's hydrophobic pocket; may not meet the required length for effective binding. |

| 10 - 16 | Typically the most active range | Optimal length for interaction with the receptor, balancing volatility and binding affinity. nih.gov |

| > 16 | Often reduced or no activity | The molecule may be too large to fit properly within the binding site of the receptor protein. |

Influence of Double Bond Position on Receptor Activation

The position of the double bond within the alkene chain is another highly specific determinant of pheromone activity. In the vast majority of (Z)-alkenyl acetate pheromones used by noctuid moths, the double bond is located at an odd-numbered carbon position, such as 5, 7, 9, or 11. nih.gov This precise positioning is critical for the correct orientation of the molecule within the receptor's binding site.

The table below illustrates the importance of double bond positioning based on typical findings in moth SAR studies.

| Double Bond Position in Decenyl Acetates | Typical Receptor Activation | Reason for Specificity |

| (Z)-5 | High (in specific species like A. segetum) | The receptor's binding site is precisely shaped to accommodate the molecular geometry of the Z5 isomer. researchgate.net |

| (Z)-7 | High (in other specific species) | The receptor is tuned to the specific molecular shape conferred by the double bond at the 7th position. |

| Other Positions (e.g., Z-6, Z-8) | Low to negligible | The molecular shape does not complement the receptor's binding site, leading to poor binding and lack of activation. |

Stereochemical Determinants of Biological Activity (Z/E Isomerism)

The stereochemistry of the double bond, specifically the distinction between the (Z) (cis) and (E) (trans) isomers, is paramount for the biological activity of most alkenyl acetate pheromones. Moth olfactory systems exhibit an extraordinary level of discrimination between these geometric isomers. In many cases, one isomer is highly attractive while the other is inactive or can even act as a behavioral antagonist, inhibiting the response to the active isomer.

The prevalent chemical structure for monounsaturated acetate pheromones in the Noctuidae family is characterized by (Z) stereochemistry. researchgate.net This high degree of specificity is due to the distinct three-dimensional shapes of the (Z) and (E) isomers. The (Z) configuration introduces a pronounced bend in the carbon chain, while the (E) configuration results in a more linear, zigzag shape. The pheromone receptors are so precisely structured that only the correctly shaped isomer can bind effectively and trigger a neuronal response.

This principle of stereochemical specificity is a cornerstone of chemical communication in moths, ensuring that communication channels remain private between individuals of the same species and preventing cross-attraction between different species that might use chemically similar but geometrically distinct pheromone components.

| Isomer | Molecular Shape | Biological Activity |

| (Z)-Isomer (cis) | Bent chain | Often the primary active component, eliciting a strong behavioral and electrophysiological response. |

| (E)-Isomer (trans) | More linear chain | Typically inactive or significantly less active; can sometimes inhibit the response to the (Z)-isomer. |

Functional Group Modifications and Analog Design for SAR Probing

The acetate functional group (-OAc) is a key feature of many moth pheromones, and its modification is a common strategy in SAR studies to understand its role in receptor binding. Research has shown that the acetate moiety is not merely a terminal cap but plays an active role in the interaction with the receptor, likely through hydrogen bonding or dipole-dipole interactions with specific amino acid residues in the binding pocket.

Studies on analogs of (Z)-7-dodecenyl acetate have revealed that all parts of the acetate group are important for full biological activity, indicating strict requirements for both the shape and the electron distribution of this polar functional group. researchgate.net

A powerful method for probing SAR is the design and synthesis of analogs with specific modifications. For example, replacing hydrogen atoms with fluorine atoms can alter the electronic properties of a molecule without significantly changing its size. Studies on fluorinated analogs of (Z)-5-decenyl acetate showed that such modifications dramatically reduced the activity. researchgate.net This suggests that the lipophilic and electronic character of the alkyl chain is finely tuned for optimal interaction with the receptor and that disruptions to these properties impede productive binding.

Another approach involves creating conformationally constrained analogs, where the flexible alkyl chain is incorporated into a ring system. This restricts the number of possible shapes the molecule can adopt. Such studies on (Z)-5-decenyl acetate analogs have shown that restricting the flexibility of the terminal chain leads to significantly lower activity, indicating that the ability of the chain to adopt a specific conformation upon binding to the receptor is essential for a strong biological response.

| Modification Type | Example | Impact on Activity | Implication for SAR |

| Chain Fluorination | 7,7-difluoro-(Z)-5-decenyl acetate | Significantly reduced activity researchgate.net | The lipophilic and electronic properties of the alkyl chain are critical for receptor interaction. |

| Functional Group Change | Replacing acetate with another ester | Typically reduces or abolishes activity | The size, shape, and electronic nature of the acetate group are specifically recognized by the receptor. |

| Conformational Constraint | Incorporating the alkyl chain into a ring | Reduced activity | Flexibility of the alkyl chain is necessary for it to adopt the correct bioactive conformation within the receptor site. |

Computational and In Silico Modeling in Pheromone Design

In recent years, computational and in silico modeling has become an invaluable tool in the study of pheromone-receptor interactions and in the rational design of pheromone analogs. These methods complement experimental SAR studies by providing a detailed, three-dimensional view of how a pheromone molecule might fit into its receptor.

Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the most likely binding pose of a pheromone like this compound within a homology-modeled structure of a pheromone-binding protein (PBP) or an olfactory receptor (OR). mdpi.com These models can identify key amino acid residues that may form hydrogen bonds or hydrophobic interactions with the pheromone, guiding the design of new analogs for synthesis and biological testing. For instance, docking studies can help predict how changes in chain length or double bond position would affect the fit of the molecule in the binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational approach. 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional structural properties, such as shape and electronic fields. A 3D-QSAR study performed on analogs of (Z)-5-decenyl acetate successfully created a predictive model that could explain the variation in activity based on the steric and electronic features of the molecules. researchgate.net Such models generate contour maps that visualize the regions around the molecule where certain properties (e.g., bulkiness, positive or negative charge) are predicted to increase or decrease biological activity, providing a roadmap for designing more potent analogs.

| Computational Method | Application in Pheromone Research | Insights Gained |

| Homology Modeling | Creating 3D structural models of pheromone receptors and binding proteins based on the known structures of related proteins. | Provides a structural framework for understanding ligand-receptor interactions. |

| Molecular Docking | Predicting the preferred orientation of a pheromone molecule when bound to its receptor. mdpi.com | Identifies potential key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps rationalize the specificity of the receptor. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the pheromone-receptor complex over time. | Reveals the stability of the binding pose and the flexibility of both the ligand and the receptor. |

| 3D-QSAR | Developing statistical models that relate the 3D properties of molecules to their biological activity. researchgate.net | Creates predictive models for the activity of new, unsynthesized analogs and identifies the key steric and electronic features required for activity. |

Evolutionary Dynamics of Pheromone Communication Systems

Phylogenetics of Pheromone Receptor Genes and Associated Enzymes

The specificity of pheromone communication systems is largely determined by the evolution of highly selective pheromone receptors (PRs) in the male antennae and the enzymatic machinery in the female pheromone gland responsible for producing the precise blend of pheromone components.

Pheromone receptor genes in moths belong to a specialized olfactory receptor subfamily characterized by sequence homology. researchgate.net Phylogenetic analyses of these receptor genes reveal that PRs for Type I pheromones, which include acetates like 7Z-Decenyl acetate (B1210297), have evolved multiple times. In the turnip moth, Agrotis segetum, a species that utilizes a blend of homologous acetates including (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate, specific receptors have been identified for each of these components. researchgate.net For instance, AsegOR9 is specifically tuned to (Z)-5-decenyl acetate, AsegOR4 to (Z)-7-dodecenyl acetate, and AsegOR5 to (Z)-9-tetradecenyl acetate, demonstrating a fine-tuned specificity based on the fatty acid chain length of the acetate. researchgate.net

Phylogenetic analysis of PRs from various moth species, including A. segetum, indicates that orthologous receptor genes often retain their function in detecting similar pheromone components across different species, highlighting a degree of functional conservation. researchgate.net However, gene duplication events followed by divergence are a significant source of evolutionary novelty, allowing for the development of receptors tuned to new pheromone components.

The biosynthesis of acetate pheromones involves a series of enzymatic steps, with fatty acyl-CoA desaturases and reductases playing crucial roles. In A. segetum, a delta-11-desaturase has been identified as a key enzyme in the production of the unsaturated precursors of its pheromone components. nih.gov The expression of the gene encoding this desaturase is highly upregulated in the pheromone gland and its activity correlates with the circadian rhythm of pheromone production. nih.gov Phylogenetic studies of these biosynthetic enzymes, similar to those of PRs, reveal patterns of gene duplication and functional divergence that have facilitated the evolution of diverse pheromone blends.

**Table 1: Specific Pheromone Receptors in *Agrotis segetum***

| Receptor | Ligand |

|---|---|

| AsegOR9 | (Z)-5-decenyl acetate |

| AsegOR4 | (Z)-7-dodecenyl acetate |

| AsegOR5 | (Z)-9-tetradecenyl acetate |

| AsegOR1 | (8Z)-dodecenyl acetate (antagonist), (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate |

| AsegOR6 | (Z)-5-decenol (antagonist), (Z)-5-decenyl acetate |

Genetic Basis of Pheromone Compositional Variation in Insect Populations

Significant variation in the composition of pheromone blends can exist within and between populations of the same species, and this variation often has a genetic basis. Studies on the turnip moth, Agrotis segetum, have provided valuable insights into the genetic control of pheromone production, particularly for its acetate components.

Research comparing Scandinavian and Zimbabwean populations of A. segetum revealed distinct differences in the ratios of the three major pheromone components: (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. oup.com Crossing experiments between these two populations indicated that the ratio of (Z)-5-decenyl acetate to (Z)-7-dodecenyl acetate is controlled by a major autosomal factor or factors. oup.com This suggests that one or a few genes have a significant effect on the relative abundance of these two acetate pheromones.

Further evidence for the genetic control of pheromone blends comes from studies on the European corn borer, Ostrinia nubilalis, which uses different ratios of (E)- and (Z)-11-tetradecenyl acetate. In this species, allelic variation in a single fatty-acyl reductase gene is responsible for the different pheromone blends produced by the two races. researchgate.net This gene controls the final step in the biosynthesis of the pheromone alcohols, and the different alleles have different substrate specificities for the (E) and (Z) isomers of the precursor. While not directly involving 7Z-Decenyl acetate, this provides a clear model for how a single gene can cause significant shifts in pheromone composition.

In the moth Heliothis virescens, artificial selection experiments have demonstrated the heritability of pheromone blend composition. pnas.orgnih.gov Selection for high and low ratios of a saturated aldehyde to its unsaturated counterpart (the major pheromone component) resulted in a rapid response, indicating a strong genetic component to this variation. pnas.orgnih.gov Quantitative trait locus (QTL) analysis in this species identified a single QTL that explained a significant portion of the phenotypic variance in the pheromone ratio. pnas.org This QTL appears to be a trans-acting repressor of a delta-11 desaturase gene, illustrating how regulatory genes can influence pheromone composition. pnas.org

**Table 2: Pheromone Blend Composition in Two Populations of *Agrotis segetum***

| Pheromone Component | Scandinavian Population (relative %) | Zimbabwean Population (relative %) |

|---|---|---|

| (Z)-5-decenyl acetate | High | Low |

| (Z)-7-dodecenyl acetate | Moderate | High |

| (Z)-9-tetradecenyl acetate | Low | Moderate |

Mechanisms of Pheromone System Evolution and Speciation

The evolution of new species is often accompanied by changes in mate recognition systems, and pheromone communication plays a crucial role in this process by establishing reproductive isolation. nih.gov Shifts in the composition of the female pheromone blend and corresponding changes in male preference can act as a pre-zygotic isolating mechanism, preventing hybridization between diverging populations. nih.gov

The evolution of pheromone systems can be driven by several mechanisms. One proposed mechanism is the "asymmetric tracking" hypothesis, which suggests that male preference is more plastic and can evolve to track changes in the female signal. nih.gov This allows for novel female pheromone blends to arise and become established in a population.

Gene duplication and neofunctionalization are also key drivers of pheromone evolution. As seen in the case of pheromone receptors, the duplication of a receptor gene can allow one copy to retain its original function while the other is free to evolve a new specificity. pnas.org A similar process can occur with the genes encoding biosynthetic enzymes.

In the context of speciation, even subtle changes in the ratios of pheromone components can lead to significant reproductive isolation. The different pheromone races of the European corn borer, which use different ratios of the same two acetate isomers, are a classic example of how quantitative changes in a pheromone blend can contribute to the early stages of speciation. researchgate.net While these races can hybridize in the laboratory, they are largely reproductively isolated in the field due to the specificity of male preference. researchgate.net

The geographic variation observed in the pheromone blend of Agrotis segetum across its range suggests that local adaptation and divergent selection pressures may be driving the evolution of different communication systems. nih.gov Over time, these differences in pheromone signals and responses could lead to the formation of distinct species.

Geographic Variation in Pheromone Profiles and Behavioral Ecotypes

Geographic variation in sex pheromone signals is a widespread phenomenon in moths and can be a precursor to the evolution of reproductive isolation and the formation of new species. rothamsted.ac.ukcabidigitallibrary.org The turnip moth, Agrotis segetum, exhibits significant geographic variation in its pheromone blend across Europe, Asia, and Africa. nih.govresearchgate.net

Populations of A. segetum in different geographic locations produce and respond to different ratios of the three main acetate components of their pheromone blend. nih.gov For example, females from a Swedish population produce a blend with a higher proportion of (Z)-5-decenyl acetate compared to females from a Zimbabwean population, which have a higher proportion of (Z)-7-dodecenyl acetate. bioone.org Correspondingly, males from each population show a preference for the blend produced by females from their own population. bioone.org

This geographic variation in both signal and response suggests the existence of distinct behavioral ecotypes. These ecotypes are populations that are adapted to their local environment, and this adaptation is reflected in their communication system. The differences in pheromone blends may have arisen due to a variety of factors, including adaptation to different climatic conditions, host plant availability, or the presence of other closely related species with which they need to avoid cross-attraction.

In the fall armyworm, Spodoptera frugiperda, another noctuid moth, geographic variation in the male response to (Z)-7-dodecenyl acetate has also been documented. cabidigitallibrary.org This variation in response to a key secondary pheromone component further highlights how local selective pressures can shape the evolution of pheromone communication systems.

The presence of such geographic variation and behavioral ecotypes provides the raw material for speciation. If the differences in pheromone communication become substantial enough to prevent interbreeding between populations, even when they come into secondary contact, then these populations can be considered to be on a trajectory towards becoming distinct species.

Table 3: Geographic Variation in Male Attraction of Agrotis segetum to Different Pheromone Blends

| Location | Most Attractive Blend Ratio (Z5-10:OAc : Z7-12:OAc : Z9-14:OAc) |

|---|---|

| Sweden | High : Moderate : Low |

| Zimbabwe | Low : High : Moderate |

| France | Variable |

| Egypt | Variable |

Q & A

Q. What experimental strategies resolve contradictions between field efficacy and laboratory bioassays for this compound as an insect pheromone?

- Methodological Answer : Discrepancies often arise from environmental variables (e.g., wind speed, competing pheromones). Controlled field trials should replicate lab conditions using wind tunnels to isolate behavioral responses. Dose-response curves in lab bioassays must account for antennal receptor sensitivity (via electroantennography). Cross-validation using isotopic labeling (e.g., C-acetate) can track pheromone degradation in natural settings .

Q. How can advanced chromatographic techniques optimize the separation of this compound from co-eluting isomers?

- Methodological Answer : High-resolution GC with polar capillary columns (e.g., DB-WAX) improves separation of Z/E isomers. Two-dimensional GC×GC enhances resolution by coupling a non-polar first column with a polar second column. For liquid chromatography, ultra-performance convergence chromatography (UPC) with supercritical CO as the mobile phase achieves baseline separation of structurally similar esters .

Q. What computational models predict the ecological impact of this compound leakage in non-target insect populations?

- Methodological Answer : Molecular docking simulations can assess binding affinity to non-target insect pheromone receptors. Population dynamics models (e.g., Lotka-Volterra equations) integrate pheromone dispersal data and species interaction networks. Field data on non-target species abundance pre- and post-application are critical for validating model predictions .

Q. How do researchers design dose-response experiments to evaluate this compound’s pheromonal activity across insect life stages?

- Methodological Answer : Use a factorial design with variables including concentration (e.g., 0.1–100 µg/µL), insect age, and mating status. Behavioral assays (e.g., Y-tube olfactometers) quantify attraction thresholds. Statistical analysis via probit models determines EC values. Confounding factors like circadian rhythms are controlled by standardizing assay timing and lighting conditions .

Data Analysis and Contradiction Management

Q. How should researchers address variability in pheromone release rates across different formulations of this compound?

- Methodological Answer : Use static headspace sampling coupled with thermal desorption GC-MS to quantify volatilization rates. Compare matrix effects (e.g., paraffin vs. rubber dispensers) under controlled humidity and temperature. Kinetic modeling (e.g., zero-order vs. first-order release) identifies optimal formulations for sustained release. Replicate studies must include at least three independent batches to assess batch-to-batch variability .

Q. What statistical approaches are recommended for meta-analyses of this compound’s efficacy in pest management studies?

- Methodological Answer : Apply random-effects models to aggregate data from heterogeneous studies. Sensitivity analyses exclude outliers or low-quality datasets (e.g., those lacking controls). Publication bias is assessed via funnel plots and Egger’s regression. Subgroup analyses explore variables like geographic region or application method. Open-source tools (e.g., R’s

metaforpackage) facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.